(2-Benzoyloxy-1,2-diethoxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate is an organic compound with the molecular formula C20H22O6. It is a dibenzoate ester, which means it contains two benzoate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyloxy-1,2-diethoxyethyl)benzoate typically involves the esterification of diethylene glycol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants, diethylene glycol and benzoic acid, are mixed in large reactors with an acid catalyst. The reaction mixture is heated, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diethylene glycol and benzoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzoic acid derivatives.
Substitution: The benzoate groups can participate in substitution reactions, where other functional groups replace the benzoate moieties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Diethylene glycol and benzoic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Benzoyloxy-1,2-diethoxyethyl)benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of diethylene glycol and benzoic acid. These products can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dibenzoate: Similar structure but with different ester linkages.
2-Benzoyloxyacetophenone: Contains a benzoyloxy group attached to an acetophenone moiety.
Uniqueness
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate is unique due to its specific ester linkages and the presence of diethylene glycol as the central moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in plasticizers and drug delivery systems .
Eigenschaften
CAS-Nummer |
5435-11-0 |
---|---|
Molekularformel |
C20H22O6 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(2-benzoyloxy-1,2-diethoxyethyl) benzoate |
InChI |
InChI=1S/C20H22O6/c1-3-23-19(25-17(21)15-11-7-5-8-12-15)20(24-4-2)26-18(22)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
NCZHAMBHWVRCFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.